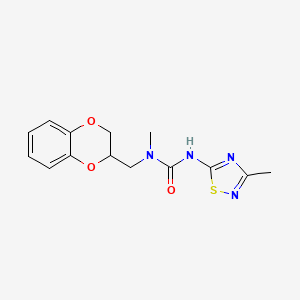![molecular formula C20H26N4O B5904092 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide, also known as CPI-613, is a novel anticancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
作用機序
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide targets the TCA cycle enzymes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of cancer cell metabolism. This results in the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide also inhibits the anti-apoptotic protein Bcl-2, further promoting cancer cell death.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have a selective effect on cancer cells, sparing normal cells. It also has a synergistic effect with chemotherapy and radiation therapy, enhancing their anticancer properties. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been found to reduce tumor growth and metastasis in preclinical studies and has shown promising results in clinical trials.
実験室実験の利点と制限
The advantages of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide for lab experiments include its selective effect on cancer cells, its synergistic effect with chemotherapy and radiation therapy, and its potential as an adjunct therapy for cancer treatment. The limitations include the need for further studies to determine its optimal dosage and administration route, as well as its potential toxicity and side effects.
将来の方向性
For N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide research include investigating its potential for combination therapy with other anticancer agents, determining its optimal dosage and administration route, and exploring its potential use in other types of cancer. Further studies are also needed to determine its long-term safety and efficacy in cancer treatment.
合成法
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide is synthesized through a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propylamine followed by coupling with acryloyl chloride. The resulting compound is then reduced to yield N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide.
科学的研究の応用
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively studied for its anticancer properties in various types of cancer, including pancreatic, lung, and leukemia. It has been shown to inhibit the TCA cycle enzymes, leading to the disruption of cancer cell metabolism and inducing apoptosis. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
特性
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-13-17-7-4-5-9-19(17)24(14)12-10-20(25)21-11-6-8-18-15(2)22-23-16(18)3/h4-5,7,9,13H,6,8,10-12H2,1-3H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFEDRMDYQQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-sec-butylphenoxy)-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylacetamide](/img/structure/B5904011.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)
![1-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5904023.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5904040.png)
![2-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)benzoic acid](/img/structure/B5904045.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5904060.png)
![2-[(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B5904068.png)

![2-methoxy-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)phenol](/img/structure/B5904077.png)

![4-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5904084.png)
![5-{[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-2-methoxypyrimidine](/img/structure/B5904098.png)
amino]methyl}-2-furyl)methanol](/img/structure/B5904102.png)
![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)